![molecular formula C32H33N3O4S B12472922 N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B12472922.png)
N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a benzenesulfonamide group, and a methoxyphenyl group, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methoxyphenyl)benzenesulfonamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzenesulfonamide group, and the attachment of the methoxyphenyl group. Common synthetic routes may include:
Formation of Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of Benzenesulfonamide Group: This step may involve the reaction of the piperazine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Methoxyphenyl Group: The final step involves the reaction of the intermediate compound with 2-methoxyphenylboronic acid under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzenesulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methoxyphenyl)benzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, such as alpha1-adrenergic receptors, influencing signal transduction pathways and cellular responses . The compound’s structure allows it to bind to these receptors with high affinity, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.
Uniqueness
N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methoxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C32H33N3O4S |
|---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C32H33N3O4S/c1-39-30-20-12-11-19-29(30)35(40(37,38)28-17-9-4-10-18-28)25-31(36)33-21-23-34(24-22-33)32(26-13-5-2-6-14-26)27-15-7-3-8-16-27/h2-20,32H,21-25H2,1H3 |
InChI Key |
FHAJVJDJZOXMQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12472853.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12472860.png)
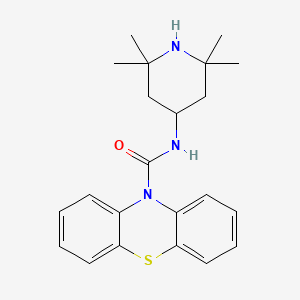
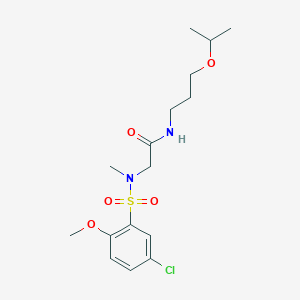
![ethyl 4-{(E)-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}benzoate](/img/structure/B12472883.png)
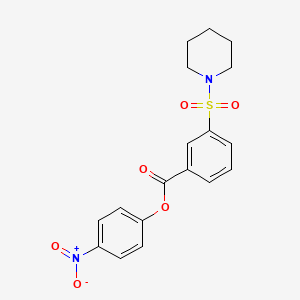
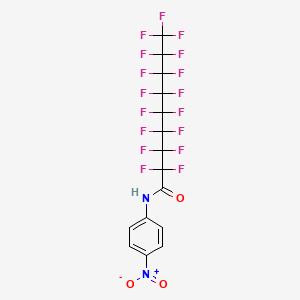
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B12472904.png)
![6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine](/img/structure/B12472905.png)
![4-{[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B12472908.png)
![N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12472909.png)
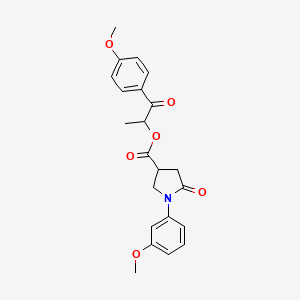
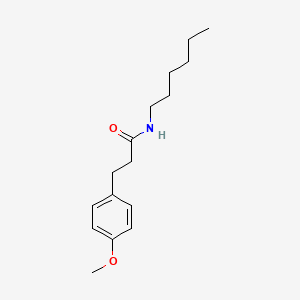
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12472925.png)
